1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate, also known as A-401, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor, which plays a key role in pain perception and mood regulation. By blocking this receptor, this compound may be able to reduce pain and improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in a wide range of experiments. However, there are also some limitations to its use. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are a number of future directions for the study of 1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential use in the treatment of chronic pain conditions. Further research is needed to determine its safety and efficacy in humans. Additionally, there is interest in exploring its potential use in the treatment of mood disorders, such as depression and anxiety. Finally, there is a need for further research into the mechanism of action of this compound, in order to better understand its therapeutic potential.
Scientific Research Applications
1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate has been studied extensively for its potential therapeutic applications. It has been found to have significant analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of mood disorders.
properties
IUPAC Name |
1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-23-19-8-7-17(15-20(19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22;3-1(4)2(5)6/h7-8,15,18H,3-6,9-14,16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXTEWYOUSMGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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